N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide
Overview
Description
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and an ethylpiperazine moiety. It is used in several applications, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide typically involves multiple steps. One common method starts with the reaction of 3-chloro-2-nitroaniline with 1-ethylpiperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures . The resulting intermediate is then reduced to form the corresponding amine, which is subsequently acylated with 2-methylpropanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Afatinib: Another tyrosine kinase inhibitor with a similar structure.
Gefitinib: Shares structural similarities and is used in the treatment of non-small cell lung cancer.
Erlotinib: Another compound with a similar mechanism of action, used in cancer therapy.
Uniqueness
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide is unique due to its specific substitution pattern and the presence of the ethylpiperazine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-4-19-8-10-20(11-9-19)15-13(17)6-5-7-14(15)18-16(21)12(2)3/h5-7,12H,4,8-11H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWMUQFMGOEREZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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